Chromium(III) chloride hexahydrate

Übersicht

Beschreibung

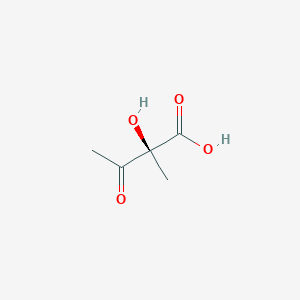

Chromium(III) chloride hexahydrate (CrCl3·6H2O) is a hydrated form of chromium(III) chloride. It is commonly used as a precursor for the synthesis of other chromium complexes or as a catalyst in organic synthesis . The molecular formula is Cl3CrH12O6 and the molecular weight is 266.44 g/mol .

Synthesis Analysis

Chromium(III) chloride hexahydrate can be synthesized from chromium chloride hexahydrate by conventional methods . It is also used as a precursor in the preparation of chromium(III) oxide nanosheets .Molecular Structure Analysis

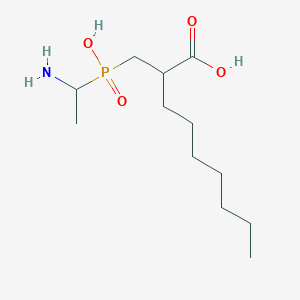

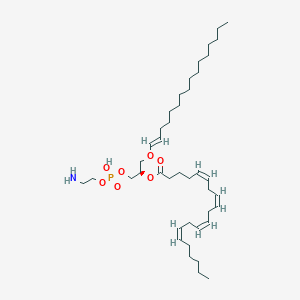

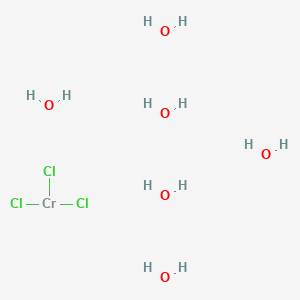

The molecular structure of Chromium(III) chloride hexahydrate is characterized by the presence of a chromium atom surrounded by three chloride ions and six water molecules . The InChI string representation isInChI=1S/3ClH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 . Chemical Reactions Analysis

Chromium(III) chloride hexahydrate can act as a catalyst in the isomerization of glucose into fructose . It is also used as a precursor to many organochromium compounds .Physical And Chemical Properties Analysis

Chromium(III) chloride hexahydrate is a dark green crystal with a density of 1.76 g/mL at 25 °C (lit.) . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Catalyst in Glucose Isomerization

Chromium(III) chloride hexahydrate can be used as a catalyst in the isomerization of glucose into fructose . This process is crucial in the production of high-fructose corn syrup, a sweetener commonly used in processed foods and beverages.

Precursor to Chromium(III) Oxide Nanosheets

This compound serves as a precursor in the preparation of chromium(III) oxide nanosheets . These nanosheets have potential applications in various fields, including electronics, optics, and catalysis.

Dyeing and Printing Industry

Chromium(III) chloride hexahydrate is used as a mordant in the dyeing and printing industry . A mordant is a substance used to set dyes on fabrics by forming a coordination complex with the dye, which then attaches to the fabric. It helps in enhancing the fastness properties of the dye.

Preparation of Anhydrous Tetrahydrofuran Complex

It is involved in the preparation of anhydrous tetrahydrofuran complex of chromium(III) chloride by reacting with trimethylsilylchloride . This complex can be used in various chemical reactions as a Lewis acid catalyst.

Precursor to Organochromium Complexes

Chromium(III) chloride hexahydrate is used as a precursor to organochromium complexes . These complexes are used in organic synthesis, particularly in cross-coupling reactions, which are widely used in the synthesis of natural products, pharmaceuticals, and polymers.

Catalyst in Organic Synthesis

It is used as a catalyst in organic synthesis . For example, it can catalyze the addition of nucleophiles to carbonyl compounds, a fundamental step in many organic reactions.

Wirkmechanismus

Target of Action

The primary target of Chromium(III) Chloride Hexahydrate is the Insulin receptor . This receptor plays a crucial role in maintaining normal glucose metabolism and peripheral nerve function .

Mode of Action

Chromium(III) Chloride Hexahydrate, often referred to as a glucose tolerance factor, is a complex of molecules. This complex includes glycine, cysteine, glutamic acid, nicotinic acid, and chromium . The compound acts as an activator of insulin-mediated reactions . It helps maintain the active conformation of the insulin receptor by prolonging the kinase activity of kinases or up-regulating the amount of insulin receptor mRNA levels .

Biochemical Pathways

Chromium(III) Chloride Hexahydrate affects the glucose metabolism pathway . By activating the insulin receptor, it enhances the body’s response to insulin, thereby helping to maintain normal glucose levels . It can also be used as a catalyst in the isomerization of glucose into fructose .

Pharmacokinetics

Chromium absorption can increase with exercise . Once absorbed, chromium is stored in the liver, spleen, soft tissue, and bone . The metabolism of Chromium(III) Chloride Hexahydrate in guinea pigs showed that 69% of the dose remained in the lungs, and only 4% was found in the blood, liver, kidneys, and spleen .

Result of Action

The activation of the insulin receptor by Chromium(III) Chloride Hexahydrate helps to maintain normal glucose metabolism and peripheral nerve function . Providing chromium during Total Parenteral Nutrition (TPN) helps prevent deficiency symptoms including impaired glucose tolerance, ataxia, peripheral neuropathy, and a confusional state similar to mild/moderate hepatic encephalopathy .

Action Environment

The action of Chromium(III) Chloride Hexahydrate can be influenced by environmental factors. For instance, its solubility in water is 585 g/L for the hexahydrate form , which can affect its bioavailability. Moreover, exposure to air can cause Chromium(III) Chloride Hexahydrate to gradually lose its crystalline water and transform into anhydrous Chromium(III) Chloride .

Safety and Hazards

Zukünftige Richtungen

Chromium(III) chloride hexahydrate has potential applications in various fields. It can be used as a catalyst in the isomerization of glucose into fructose . It is also involved in the preparation of anhydrous tetrahydrofuran complex of chromium(III) chloride by reacting with trimethylsilylchloride . Furthermore, it finds application in the manufacturing of a variety of products .

Eigenschaften

IUPAC Name |

trichlorochromium;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAOOBNHPFKCDR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

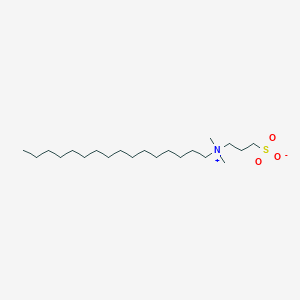

O.O.O.O.O.O.Cl[Cr](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3CrH12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10025-73-7 (Parent) | |

| Record name | Chromic chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1041001 | |

| Record name | Chromic chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green or violet, deliquescent solid; [Merck Index] Soluble in water at 20 deg C; [ACGIH], GREEN CRYSTALLINE POWDER. | |

| Record name | Chromium(III) chloride hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM(III) CHLORIDE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1532 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 59 | |

| Record name | CHROMIUM(III) CHLORIDE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1532 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.76 g/cm³ | |

| Record name | CHROMIUM(III) CHLORIDE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1532 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Chromium(III) chloride hexahydrate | |

CAS RN |

10060-12-5 | |

| Record name | Chromic chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMIUM(III) CHLORIDE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1532 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

83-95 °C | |

| Record name | CHROMIUM(III) CHLORIDE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1532 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.